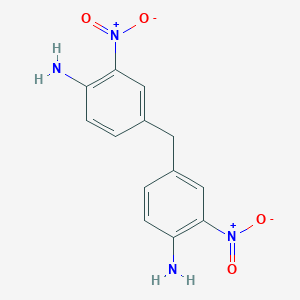

4,4'-Methylenebis(2-nitroaniline)

説明

特性

IUPAC Name |

4-[(4-amino-3-nitrophenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O4/c14-10-3-1-8(6-12(10)16(18)19)5-9-2-4-11(15)13(7-9)17(20)21/h1-4,6-7H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLPZRZKWVPCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169895 | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17474-44-1 | |

| Record name | 4,4′-Methylenebis[2-nitrobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17474-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017474441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17474-44-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Methylenebis(2-nitroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2-nitroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-NITROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV43SY8L8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the proton and carbon frameworks of 4,4'-Methylenebis(2-nitroaniline), offering detailed insights into its electronic and structural characteristics.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 4,4'-Methylenebis(2-nitroaniline) reveals distinct signals corresponding to its aromatic and methylene (B1212753) protons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aromatic protons appear as a multiplet in the range of δ 7.11-7.21 ppm. Another multiplet can be observed between δ 6.89-6.97 ppm. The methylene bridge protons (-CH₂-) characteristically present a singlet at approximately δ 4.00 ppm. The amine (-NH₂) protons are often observed as a broad singlet around δ 4.40 ppm, with its chemical shift and broadness being influenced by factors such as solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for 4,4'-Methylenebis(2-nitroaniline)

| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| Aromatic | 7.11-7.21 | Multiplet |

| Aromatic | 6.89-6.97 | Multiplet |

| Methylene (-CH₂-) | ~4.00 | Singlet |

| Amine (-NH₂) | ~4.40 | Broad Singlet |

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 4,4'-Methylenebis(2-nitroaniline). The aromatic carbons exhibit a series of signals in the downfield region, typically between δ 109 and 149 ppm. In CDCl₃, characteristic peaks are observed at approximately δ 148.34, 145.99, 132.28, 119.38, 114.96, and 110.94 ppm. rsc.org The signal for the methylene carbon is found further upfield.

Table 2: ¹³C NMR Chemical Shift Data for 4,4'-Methylenebis(2-nitroaniline)

| Carbon Type | Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic | 148.34 |

| Aromatic | 145.99 |

| Aromatic | 132.28 |

| Aromatic | 119.38 |

| Aromatic | 114.96 |

| Aromatic | 110.94 |

| Methylene (-CH₂-) | Data not consistently available in search results |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are instrumental in confirming the structural assignments of 4,4'-Methylenebis(2-nitroaniline).

COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons, helping to delineate the spin systems within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This is crucial for definitively assigning the signals of the protonated aromatic carbons and the methylene group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the entire molecular structure. columbia.eduyoutube.com For instance, correlations would be expected between the methylene protons and the adjacent aromatic carbons, as well as between aromatic protons and neighboring carbons, thus confirming the connectivity of the two substituted aniline (B41778) rings through the methylene bridge. columbia.eduyoutube.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing key information about the functional groups present and intermolecular interactions.

Vibrational Mode Analysis for Functional Group Identification (Nitro and Amine Groups)

The IR and Raman spectra of 4,4'-Methylenebis(2-nitroaniline) are characterized by distinct bands corresponding to the nitro (-NO₂) and amine (-NH₂) functional groups.

Nitro Group (-NO₂) Vibrations: The nitro group exhibits strong characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration typically appears in the region of 1500-1550 cm⁻¹, while the symmetric stretching vibration is observed around 1300-1350 cm⁻¹.

Amine Group (-NH₂) Vibrations: The N-H stretching vibrations of the primary amine group give rise to two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. A broad peak observed around 3359 cm⁻¹ can be attributed to the N-H asymmetric stretching. researchgate.net The N-H bending (scissoring) vibration is typically found in the range of 1600-1650 cm⁻¹.

Raman spectroscopy also provides valuable information, with characteristic bands for the nitro group often appearing prominently. For related compounds like 4-methyl-2-nitroaniline, FT-Raman spectra have been used to identify functional groups. researchgate.net

Hydrogen Bonding Networks and Their Spectroscopic Signatures

The presence of both amine (-NH₂, a hydrogen bond donor) and nitro (-NO₂, a hydrogen bond acceptor) groups in 4,4'-Methylenebis(2-nitroaniline) facilitates the formation of intermolecular hydrogen bonds. This is supported by studies on similar molecules like 2-methyl-4-nitroaniline (B30703), where N-H···O hydrogen bonds link the molecules into a three-dimensional framework. nih.gov These hydrogen bonding interactions cause a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. The presence of a broad N-H stretching band is a strong spectroscopic indicator of hydrogen bonding within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For 4,4'-Methylenebis(2-nitroaniline), the spectrum is dominated by its chromophoric and auxochromic groups.

The UV-Vis spectrum of 4,4'-Methylenebis(2-nitroaniline) is characterized by the presence of nitro (-NO₂) and amino (-NH₂) groups attached to the aromatic rings, which are connected by a methylene bridge. The nitro group acts as a powerful chromophore (a light-absorbing group), while the amino group functions as an auxochrome (a group that modifies the light absorption of a chromophore).

The key electronic transitions observed are:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) rings. libretexts.org The conjugation of the phenyl rings and the presence of the nitro and amino groups typically result in strong absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions.

The chromophoric system is essentially that of a substituted nitrobenzene. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same ring system facilitates intramolecular charge transfer (ICT), which can significantly influence the position and intensity of the absorption maxima.

Table 1: Expected Electronic Transitions for 4,4'-Methylenebis(2-nitroaniline)

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter Wavelength (UV) | High |

| n → π | Non-bonding to π antibonding | Longer Wavelength (UV/Visible) | Low |

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent. This phenomenon is a valuable tool for studying the electronic structure of molecules. The electronic transitions in 4,4'-Methylenebis(2-nitroaniline) are expected to exhibit solvatochromic shifts due to changes in the stabilization of the ground and excited states by the solvent.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically leads to a greater stabilization of the more polar excited state compared to the ground state. This reduces the energy gap for the transition, resulting in a shift to a longer wavelength (a red shift). rsc.org

Hypsochromic Shift (Blue Shift): For n → π* transitions, the ground state is often stabilized by hydrogen bonding with protic solvents more than the excited state. This increases the energy gap for the transition, causing a shift to a shorter wavelength (a blue shift). nih.gov

Studies on similar molecules like 4-nitroaniline (B120555) show a distinct red shift with increasing water density in supercritical water, which is attributed to solvent clustering around the solute. rsc.org Therefore, the UV-Vis spectrum of 4,4'-Methylenebis(2-nitroaniline) would be expected to change predictably with the solvent used for analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

In a mass spectrometer, 4,4'-Methylenebis(2-nitroaniline) (C₁₃H₁₂N₄O₄) would be ionized, typically to form a molecular ion (M⁺˙). The exact mass of this ion can be determined with high precision using HRMS, confirming the elemental composition. The molecular ion then undergoes fragmentation, breaking into smaller, characteristic ions.

The fragmentation pattern for nitroaromatic compounds is well-documented. youtube.com For 4,4'-Methylenebis(2-nitroaniline), the primary fragmentation pathways would include:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group, resulting in an [M - 46]⁺ ion. nih.gov

Loss of NO: The loss of a nitric oxide radical can also occur, leading to an [M - 30]⁺ fragment. youtube.comnih.gov

Cleavage of the Methylene Bridge: The C-C bonds of the methylene bridge can break, leading to fragments corresponding to the individual 2-nitroaniline (B44862) units or related structures.

Formation of Phenyl Cations: Loss of the nitro group can be followed by other fragmentations, leading to the formation of a phenyl cation at m/z 77. youtube.com

Table 2: Predicted Mass Spectrometry Fragments for 4,4'-Methylenebis(2-nitroaniline) (Molecular Weight: 288.26 g/mol )

| m/z Value (Nominal) | Proposed Fragment | Formula of Lost Neutral |

| 288 | [M]⁺˙ (Molecular Ion) | - |

| 242 | [M - NO₂]⁺ | NO₂ |

| 258 | [M - NO]⁺ | NO |

| 152 | [CH₂(C₆H₄NO₂)(NH₂)]⁺ | C₆H₄N₂O₂ |

| 136 | [C₆H₄(NH₂)NO₂]⁺ | C₇H₆N₂O₂ |

Applications in Reaction Monitoring and Impurity Profiling

Mass spectrometry is a crucial tool for process analytical chemistry. During the synthesis of 4,4'-Methylenebis(2-nitroaniline), MS can be used to:

Monitor Reaction Progress: By analyzing aliquots of the reaction mixture over time, one can track the decrease in the intensity of the molecular ions of the starting materials and the corresponding increase in the intensity of the product's molecular ion at m/z 288.

Identify Impurities: HRMS is particularly effective for identifying and characterizing low-level impurities. nih.gov Potential impurities could include unreacted starting materials, partially reacted intermediates, or byproducts from side reactions (e.g., over-alkylation or oxidation). Each of these would have a unique molecular weight and fragmentation pattern, allowing for their detection and structural characterization.

X-ray Crystallography for Solid-State Structural Determination

While UV-Vis and MS provide information about electronic structure and composition, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of 4,4'-Methylenebis(2-nitroaniline), one can obtain a detailed molecular structure.

This analysis would reveal precise data on:

Bond Lengths and Angles: The exact lengths of all covalent bonds (C-C, C-N, N-O, C-H) and the angles between them would be determined. rsc.org

Molecular Conformation: The dihedral angle between the two phenyl rings, which describes their relative twist, is a key structural parameter. In similar methylene-bridged aromatic compounds, this angle can vary significantly depending on the substituents. researchgate.net

Planarity: The analysis would show the extent to which the benzene rings and the nitro groups are planar.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing non-covalent interactions such as hydrogen bonds (between the amino hydrogen and nitro oxygen atoms of adjacent molecules) and π–π stacking interactions between the aromatic rings. nih.govresearchgate.net These forces govern the physical properties of the solid material.

Table 3: Typical Bond Lengths and Angles from X-ray Crystallography for Related Nitroaniline Structures

| Parameter | Typical Value | Reference Structure |

| C-C (aromatic) | ~1.38 Å | meta-nitroaniline rsc.org |

| C-N (amino) | ~1.42 Å | meta-nitroaniline rsc.org |

| N-O (nitro) | ~1.23 Å | meta-nitroaniline rsc.org |

| Dihedral Angle (Ring-Ring) | 39-64° | 4,4′-methylenebis(diethylaniline) researchgate.net |

This detailed structural information is critical for understanding the molecule's reactivity and for developing structure-property relationships.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4,4'-Methylenebis(2-nitroaniline), a DFT study, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be the first step in a computational analysis.

Interactive Data Table: Illustrative Optimized Geometric Parameters for 4,4'-Methylenebis(2-nitroaniline) (Theoretical)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C | C | - | - | Data not available |

| Bond Angle | C | C | C | - | Data not available |

| Dihedral Angle | N | C | C | H | Data not available |

This table is for illustrative purposes only. Specific values are dependent on dedicated DFT calculations which are not currently available in the public domain.

For even greater accuracy in energy calculations, ab initio methods, which are based on first principles without the use of empirical parameters, would be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive, provide benchmark-quality energies. These calculations are crucial for accurately determining the stability of different conformers and for calculating reaction energies.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally suggests higher reactivity. For 4,4'-Methylenebis(2-nitroaniline), FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack. The illustrative data table below shows the kind of information that would be generated from such an analysis.

Interactive Data Table: Illustrative Frontier Molecular Orbital Properties of 4,4'-Methylenebis(2-nitroaniline) (Theoretical)

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. Specific values are dependent on dedicated FMO analysis which is not currently available in the public domain.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can reveal conformational changes and intermolecular interactions.

An MD simulation of 4,4'-Methylenebis(2-nitroaniline) would explore its conformational landscape. The methylene (B1212753) bridge allows for significant flexibility, and simulations would identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments. Intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations would also be identified.

MD simulations can also be used to study how 4,4'-Methylenebis(2-nitroaniline) interacts with other molecules, both in solution and in the solid state. In solution, the simulations would show how solvent molecules arrange around the solute and affect its conformation and reactivity. In the solid state, simulations could predict crystal packing and intermolecular forces, which are essential for understanding its material properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a vital computational tool to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. For nitroaromatic compounds like 4,4'-Methylenebis(2-nitroaniline), QSAR models are instrumental in predicting their behavior without the need for extensive experimental testing. mdpi.comnih.gov

Development of QSAR Models for Predicting Chemical Reactivity

The chemical reactivity of nitroaromatic compounds is a key determinant of their biological and toxicological effects. QSAR models are developed to predict this reactivity by correlating structural descriptors with observed activities such as toxicity or mutagenicity. mdpi.comnih.gov The development process involves selecting relevant molecular descriptors that quantify the structural features responsible for reactivity.

Several key descriptors have been identified as crucial for modeling the reactivity of nitroaromatic compounds:

Quantum Chemical Descriptors : These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). mdpi.com The ELUMO is particularly important as it relates to the ease with which the nitro group can be reduced, a critical step in the metabolic activation of many nitroaromatics that leads to toxicity. mdpi.com A lower ELUMO value generally indicates higher reactivity and potential for mutagenicity. mdpi.comnih.gov

Hydrophobicity : Often represented by the octanol/water partition coefficient (log Kow), this descriptor is crucial for modeling the transport of the compound to its site of action within a biological system. mdpi.com

Electronic Descriptors : Parameters such as partial atomic charges, electrophilicity index (ω), and dipole moment are used to model electrostatic interactions and the propensity of the molecule to engage in chemical reactions. mdpi.comnih.gov For instance, the partial atomic charge on the carbon attached to the nitro group can influence mutagenicity. mdpi.com

These descriptors are used to build mathematical models, often employing methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Regression (SVR). mdpi.comnih.govaimspress.com The robustness and predictive power of these models are rigorously validated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). mdpi.comnih.govnih.gov For example, QSAR models for the mutagenicity of nitronaphthalenes have shown good predictive capability with a cumulative cross-validated regression coefficient (Q²) of 0.711. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Nitroaromatic Compound Reactivity

| Descriptor Category | Specific Descriptor | Relevance to Chemical Reactivity |

|---|---|---|

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ease of reduction of the nitro group, a key step in toxic activation. mdpi.com |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the electron-donating ability of the molecule. mdpi.com | |

| Hydrophobicity | log Kow (Octanol/Water Partition Coefficient) | Governs the transport and distribution of the compound in biological systems. mdpi.com |

| Electronic | Electrophilicity Index (ω) | Measures the molecule's ability to accept electrons. mdpi.com |

| Partial Atomic Charges | Describes the charge distribution and potential for electrostatic interactions. nih.gov | |

| Dipole Moment | Reflects the overall polarity and influences interactions with polar molecules. mdpi.com |

Application in Predicting Biological Activities of Related Aniline (B41778) Derivatives

QSAR models have been widely applied to predict a range of biological activities for aniline and nitroaniline derivatives. These predictions are crucial for assessing potential environmental and human health risks.

Toxicity Prediction : QSAR models have been successfully used to predict the toxicity of nitroaromatic compounds to various organisms. For example, models have been developed to predict the toxicity of these compounds to algae like Scenedesmus vacuolatus and Chlorella vulgaris, as well as to aquatic invertebrates such as Daphnia magna. mdpi.com These models often find that hydrophobicity and electronic descriptors that represent chemical stability are key predictors of toxicity. mdpi.com Similarly, models predicting acute oral toxicity (LD50) in rats have been developed for nitroaromatic compounds, showing high correlation (R² > 0.88) between predicted and experimental values. nih.gov

Mutagenicity Prediction : A significant application of QSAR is in predicting the mutagenicity of aromatic amines. The metabolic activation of these compounds can lead to the formation of reactive intermediates that damage DNA. nih.gov QSAR models for mutagenicity often incorporate descriptors like ELUMO, which relates to the formation of reactive nitro anion radicals. nih.govnih.gov These models are valuable tools for screening potential impurities in pharmaceuticals, as recommended by guidelines like the ICH M7 for mutagenic impurities. nih.gov

Anticancer Activity : The reactivity of nitroaromatic compounds has also been harnessed for therapeutic purposes. QSAR studies have been performed on nitroazole derivatives to model their anticancer and antimetastatic activities. nih.gov These studies found that the properties of the nitro anion radical derivatives, particularly their hydrophobicity and charge characteristics, are significant for their interaction with molecular targets. nih.gov

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules like 4,4'-Methylenebis(2-nitroaniline). These theoretical predictions, when compared with experimental data, offer a deeper understanding of the molecular structure, bonding, and electronic properties. jchps.commdpi.comdergipark.org.tr

Density Functional Theory (DFT) is a commonly used method for these predictions, often with functionals like B3LYP and basis sets such as 6-311G++(d,p). dergipark.org.tr This approach allows for the calculation of various spectroscopic parameters.

Vibrational Spectra (FT-IR and Raman) : Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. jchps.com These calculated spectra can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. For related molecules like 4-nitroaniline (B120555), studies show a good correlation between the computed and observed vibrational modes, such as N-H stretching frequencies (typically 3300-3500 cm⁻¹) and nitro group asymmetric stretching (around 1580 cm⁻¹). jchps.com Discrepancies between predicted and experimental values can often be resolved by applying scaling factors or by considering intermolecular interactions like hydrogen bonding in the solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra : The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can also be calculated computationally. mdpi.comdergipark.org.tr For N-alkylanilines, NMR spectra have been systematically studied and compared with calculated values. scispace.com The chemical environment of each nucleus, influenced by factors like the presence of electron-withdrawing nitro groups, can be accurately modeled. Comparing calculated NMR shielding tensors with experimental chemical shifts helps in the definitive assignment of spectral peaks to specific atoms within the molecule. mdpi.comdergipark.org.tr

Electronic Spectra (UV-Vis) : Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.com For nitroanilines, the spectra are characterized by charge-transfer transitions from the amino group or aromatic ring to the nitro group. ulisboa.pt Computational studies can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing insight into the electronic structure and charge-transfer nature of the molecule. jchps.comulisboa.pt

The validation process involves a direct comparison of the theoretical and experimental spectra. A good agreement between the two provides strong support for the calculated molecular geometry and electronic structure. dergipark.org.tr

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Nitroaniline Moiety

| Spectroscopic Technique | Parameter | Typical Predicted Value (Computational) | Typical Experimental Value |

|---|---|---|---|

| FT-IR | N-H Symmetric Stretch (cm⁻¹) | Scaled to ~3400 | ~3400-3500 jchps.com |

| NO₂ Asymmetric Stretch (cm⁻¹) | Scaled to ~1580 | ~1580-1590 jchps.com | |

| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 8.5 | 7.0 - 8.5 scispace.com |

| Amine Protons (ppm) | ~5.0 - 6.0 | ~5.0 - 6.0 | |

| UV-Vis | λmax (nm) | ~380 (in solution) | ~370-390 (in solution) ulisboa.pt |

Reactivity and Derivatization Chemistry

Reactions of the Amine Functionalities

The primary amine groups in 4,4'-Methylenebis(2-nitroaniline) are key to many of its derivatization reactions, including the synthesis of azo dyes and modification through acylation, alkylation, and condensation.

The primary aromatic amine functionalities of 4,4'-Methylenebis(2-nitroaniline) and its derivatives can be converted to diazonium salts, which are important intermediates in the synthesis of azo dyes. nih.govnih.gov The process, known as diazotization, typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). google.comepa.gov

These diazonium salts are electrophilic and can react with electron-rich coupling components, such as phenols, naphthols, and other aromatic amines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. nih.govresearchgate.netresearchgate.net The extended conjugated systems of these resulting azo dyes are responsible for their characteristic colors. researchgate.net

A study by Patel et al. describes the synthesis of monoazo reactive dyes using a derivative of 4,4'-Methylenebis(2-nitroaniline). google.com In this research, a derivative, 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one, which contains a primary amine group, was diazotized and then coupled with various cyanurated coupling components to produce a series of reactive dyes. google.com The resulting dyes were applied to silk, wool, and cotton fibers, showing good fixation and fastness properties. google.com

Table 1: Synthesis of Monoazo Reactive Dyes via Diazotization and Coupling

| Reactant (Diazotized Amine) | Coupling Component | Resulting Dye Characteristics |

| Diazotized 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one | Cyanurated N-methyl aniline (B41778) | Fair to very good light fastness and very good to excellent washing and rubbing fastness on silk, wool, and cotton. google.com |

| Diazotized 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one | Cyanurated N-ethyl aniline | The hues of the dyed fabrics varied based on the substituent on the coupler ring. google.com |

| Diazotized 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one | Cyanurated H-acid | Good penetration and affinity of the dyes to the fabric were observed. google.com |

This table is illustrative and based on the derivatization of a compound closely related to 4,4'-Methylenebis(2-nitroaniline) as described in the cited literature.

The amine functionalities of 4,4'-Methylenebis(2-nitroaniline) can undergo acylation and alkylation reactions. Acylation, often carried out using acid chlorides or anhydrides, results in the formation of amides. This reaction is sometimes used as a protective strategy for the amine group before carrying out other reactions, such as nitration, on the aromatic ring. rsc.org

However, direct Friedel-Crafts alkylation or acylation of aromatic rings containing amine groups is generally not feasible. The lone pair of electrons on the nitrogen atom of the amine group reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex. This complex is strongly deactivating, which inhibits the electrophilic aromatic substitution reaction from proceeding.

The primary amine groups of 4,4'-Methylenebis(2-nitroaniline) have the potential to react with carbonyl compounds such as aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. koreascience.kr This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. koreascience.kr

However, the reactivity of the amine groups in 4,4'-Methylenebis(2-nitroaniline) is influenced by the presence of the ortho-nitro groups. Research on o-nitroaniline has shown that it can be incapable of forming Schiff bases with certain aldehydes, such as acetaldehyde (B116499) and crotonaldehyde. sigmaaldrich.com This is attributed to the formation of a strong intramolecular hydrogen bond between the amine and nitro groups, which reduces the nucleophilicity of the amine. sigmaaldrich.com Given that 4,4'-Methylenebis(2-nitroaniline) is a derivative of o-nitroaniline, a similar reduced reactivity in Schiff base formation can be anticipated. In some cases, instead of simple condensation, the reaction of nitroanilines with α,β-unsaturated aldehydes can lead to more complex cyclization products like quinolines under Doebner-Miller reaction conditions. sigmaaldrich.com

Reactions Involving the Nitro Groups

The nitro groups of 4,4'-Methylenebis(2-nitroaniline) are electron-withdrawing and play a significant role in the molecule's reactivity, particularly in reduction reactions and by influencing the susceptibility of the aromatic rings to nucleophilic attack.

The nitro groups of 4,4'-Methylenebis(2-nitroaniline) can be readily reduced to primary amine groups, yielding the corresponding tetra-amine, 4,4'-methylenebis(2-aminobenzylamine). This transformation is a critical step in synthesizing monomers for high-performance polymers. Common reduction methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as tin or iron in acidic media. researchgate.netnih.gov

The resulting aromatic tetra-amine is a valuable monomer for the synthesis of polyamides and polyurethanes. google.comsigmaaldrich.com Aromatic polyamides, known for their high thermal stability and mechanical strength, can be prepared by the polycondensation of these diamines with dicarboxylic acids or their derivatives. sigmaaldrich.com Similarly, polyurethanes can be synthesized by reacting the diamine with diisocyanates. google.com The properties of the resulting polymers, such as solubility and thermal stability, can be tailored by the choice of the co-monomer. sigmaaldrich.com For instance, the introduction of flexible or bulky groups can improve the processability of the polymers. sigmaaldrich.com

Table 2: Potential Polymeric Applications of Reduced 4,4'-Methylenebis(2-nitroaniline)

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyamide | Terephthalic acid | High thermal stability, good mechanical properties, potentially limited solubility. sigmaaldrich.com |

| Polyamide | 2,5-Furandicarboxylic acid | Bio-based, high glass transition temperature, high elastic modulus. |

| Polyurethane | 4,4'-Diphenylmethane diisocyanate | Formation of hard segments in polyurethane, leading to microphase separation and unique thermal and mechanical properties. |

| Polyurethane | Hexamethylene diisocyanate | Incorporation of aliphatic segments, potentially increasing flexibility. |

This table presents potential polymers that could be synthesized from the reduced form of 4,4'-Methylenebis(2-nitroaniline) based on general knowledge of polymer chemistry.

The nitro groups are strong electron-withdrawing groups, and their presence on the aromatic rings of 4,4'-Methylenebis(2-nitroaniline) significantly influences the electron density of the rings. In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group.

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. While 4,4'-Methylenebis(2-nitroaniline) itself does not possess a typical leaving group for an SNAr reaction to occur directly on its structure, the nitro groups render the aromatic rings electron-deficient. This heightened electrophilicity makes the molecule more susceptible to attack by strong nucleophiles under certain conditions, potentially leading to addition or other transformations, even if a direct substitution is not the primary outcome. The activation of the ring by the nitro groups is a fundamental aspect of the reactivity of this compound.

Reactions at the Methylene (B1212753) Bridge

Oxidation or Reduction of the Methylene Linkage

The oxidation of the methylene bridge in diarylmethane compounds to a ketone is a well-established transformation. researchgate.netorganic-chemistry.org While specific studies on the direct oxidation of 4,4'-Methylenebis(2-nitroaniline) are not extensively documented in readily available literature, the general reactivity of diarylmethanes suggests that it can be oxidized to form the corresponding benzophenone (B1666685) derivative, 4,4'-Dinitro-2,2'-diaminobenzophenone. Various oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, are commonly employed for this type of transformation. researchgate.net The presence of the electron-withdrawing nitro groups on the aromatic rings may influence the reaction conditions required for oxidation.

Conversely, the reduction of the methylene bridge is a less common transformation. Typically, the nitro groups present in the molecule would be more susceptible to reduction under standard catalytic hydrogenation conditions. Selective reduction of the methylene bridge while preserving the nitro and amino functionalities would require specialized and carefully controlled reaction conditions, and is not a widely reported reaction for this class of compounds.

Substitution Reactions at the Methylene Carbon

Substitution reactions at the benzylic methylene carbon of diarylmethanes provide a route to introduce new functional groups. These reactions often proceed through radical or ionic intermediates. For instance, benzylic C-H bonds can undergo amination, although this often requires the use of specific reagents and catalysts. The electron-withdrawing nature of the two nitro-substituted phenyl rings in 4,4'-Methylenebis(2-nitroaniline) would likely influence the reactivity of the methylene protons, potentially making them more acidic and susceptible to deprotonation by a strong base. This could facilitate subsequent alkylation or other substitution reactions at the methylene carbon. However, specific examples of such reactions on 4,4'-Methylenebis(2-nitroaniline) are not prominently featured in the scientific literature.

Synthesis of Novel Derivatives and Their Chemical Properties

The bifunctional nature of 4,4'-Methylenebis(2-nitroaniline), with its two primary amine groups, makes it a valuable monomer for the synthesis of various polymers and a starting material for the construction of novel heterocyclic systems.

The primary amino groups of 4,4'-Methylenebis(2-nitroaniline) can readily react with a variety of electrophiles. For instance, it can be used as a diamine monomer in polycondensation reactions to form high-performance polymers such as polyurethanes and polyimides.

Polyurethane Synthesis: The reaction of 4,4'-Methylenebis(2-nitroaniline) with diisocyanates would lead to the formation of polyurethanes. researchgate.netbhu.ac.inmdpi.com The resulting polymers would incorporate the rigid and polar nitro-substituted diarylmethane unit into the polymer backbone, which could impart specific thermal and mechanical properties. While specific data on polyurethanes derived from this particular diamine is scarce, related polyurethanes based on other aromatic diamines have been synthesized and characterized. researchgate.netnih.gov

Polyimide Synthesis: Similarly, 4,4'-Methylenebis(2-nitroaniline) can be reacted with dianhydrides to form poly(amic acid) precursors, which upon thermal or chemical imidization, would yield polyimides. core.ac.ukresearchgate.netkoreascience.krkoreascience.kr The introduction of the nitro groups is expected to influence the solubility, thermal stability, and electronic properties of the resulting polyimides.

Furthermore, the diamine functionality allows for the synthesis of various heterocyclic compounds through cyclocondensation reactions with dicarbonyl compounds or their equivalents. youtube.comyoutube.comyoutube.com For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline-type structure fused to the diarylmethane framework. Such derivatives would possess extended π-systems and could exhibit interesting photophysical or biological properties.

Below is a table summarizing some potential derivatives of 4,4'-Methylenebis(2-nitroaniline) and their expected methods of synthesis.

| Derivative Name | Potential Synthetic Route |

| 4,4'-Dinitro-2,2'-diaminobenzophenone | Oxidation of the methylene bridge |

| Polyurethane derivative | Polyaddition reaction with a diisocyanate |

| Polyimide derivative | Polycondensation with a dianhydride followed by imidization |

| Quinoxaline derivative | Cyclocondensation with a 1,2-dicarbonyl compound |

Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Advanced Organic Dyes

4,4'-Methylenebis(2-nitroaniline) is a key intermediate in the production of specialized organic dyes. The two primary amine groups can be readily diazotized and then coupled with various aromatic compounds to create a diverse range of dyestuffs.

A significant application of 4,4'-Methylenebis(2-nitroaniline) is in the synthesis of bisazo reactive dyes. researchgate.net These dyes are notable for containing two azo groups (–N=N–), which act as chromophores, and a reactive group that forms a covalent bond with the fiber. ijsr.net This covalent attachment results in dyeings with high wash fastness. ijsr.net

The synthesis process typically involves the tetrazotization of 4,4'-Methylenebis(2-nitroaniline). This reaction, carried out in an ice-cold mineral acid solution with sodium nitrite (B80452), converts the two primary amine groups into highly reactive tetrazo salt. ijsr.net This intermediate is then coupled with various "coupling components," which are often complex aromatic molecules containing groups like hydroxyl or amino substituents. ijsrset.com A common strategy involves using cyanurated coupling components, where a reactive molecule like H-acid is first treated with cyanuric chloride. ijsr.netmjbas.com

Researchers have synthesized series of "hot brand" bisazo reactive dyes by coupling the tetrazotized form of 4,4'-methylenebis(2-nitroaniline) with different cyanurated coupling components. ijsrset.com These dyes have been successfully applied to textile fibers such as silk, wool, and cotton. researchgate.netijsrset.com The application process results in good dye bath exhaustion and fixation on the fibers. researchgate.net The dyed fabrics exhibit a range of shades from yellow to maroon and generally show good to excellent fastness properties. researchgate.netresearchgate.net

Table 1: Fastness Properties of Bisazo Reactive Dyes Derived from 4,4'-Methylenebis(2-nitroaniline) on Various Textiles

| Fiber | Light Fastness | Washing Fastness | Rubbing Fastness |

|---|---|---|---|

| Silk | Moderate to Very Good researchgate.netijsrset.com | Good to Excellent researchgate.net | Good to Excellent researchgate.net |

| Wool | Moderate to Very Good researchgate.netijsrset.com | Good to Excellent researchgate.net | Good to Excellent researchgate.net |

The purity of these synthesized dyes is often verified using thin-layer chromatography, and their chemical structures are confirmed through spectroscopic methods like FTIR and 1H NMR. researchgate.netijsrset.com

The introduction of electron-donating or electron-withdrawing groups into the dye molecule can significantly alter the wavelength of maximum absorption (λmax), leading to changes in color. researchgate.net For instance, the nature of the coupling component plays a crucial role in the final color. mjbas.com Variations in the structure of the coupling components can lead to a bathochromic shift (a shift to a longer wavelength, resulting in a deeper color) or a hypsochromic shift (a shift to a shorter wavelength, resulting in a lighter color). mjbas.com These shifts can occur even when the same functional groups are present but are located at different positions on the molecule. mjbas.com The presence of nitro groups, which are strong electron-withdrawing groups, in the original 4,4'-Methylenebis(2-nitroaniline) structure also has a profound effect on the color of the resulting dyes. researchgate.net

Monomer for Polymer Synthesis (Potential)

The diamine nature of 4,4'-Methylenebis(2-nitroaniline) suggests its potential use as a monomer in the synthesis of aromatic polymers, such as polyimides and polyamides. These materials are known for their high thermal stability and excellent mechanical properties. core.ac.ukazom.com

Aromatic polyimides are typically synthesized through a two-step polycondensation reaction between an aromatic diamine and an aromatic tetracarboxylic dianhydride. azom.comresearchgate.net In a potential synthesis involving 4,4'-Methylenebis(2-nitroaniline), the first step would be the reaction with a dianhydride (such as pyromellitic dianhydride or benzophenone (B1666685) tetracarboxylic dianhydride) in a polar aprotic solvent at room temperature. azom.comresearchgate.net This reaction would form a soluble poly(amic acid) intermediate. azom.com The second step involves the cyclodehydration of the poly(amic acid), usually by heating, to form the final, often insoluble and highly stable, polyimide. researchgate.net

Similarly, polyamides could potentially be synthesized by the polycondensation of 4,4'-Methylenebis(2-nitroaniline) with a dicarboxylic acid or its derivative (like a diacyl chloride). utwente.nl For example, the reaction with diethyl oxalate (B1200264) via a two-step polycondensation method is a known route for producing certain polyamides. utwente.nl

The specific structure of the diamine monomer has a significant impact on the properties of the resulting polymer. core.ac.uk The presence of the methylene (B1212753) bridge in 4,4'-Methylenebis(2-nitroaniline) would likely introduce a degree of flexibility into the polymer backbone compared to more rigid, fully aromatic diamines. researchgate.net

Intermediate in Fine Chemical Production (Potential)

Beyond its use in dye and polymer synthesis, 4,4'-Methylenebis(2-nitroaniline) has potential as an intermediate in the broader field of fine chemical production. Nitroanilines and their derivatives are important building blocks for a variety of specialty chemicals. patsnap.comhariharchemicals.com They are used in the synthesis of organic pigments, pharmaceuticals, and other complex organic molecules. patsnap.comguidechem.com For example, other nitroaniline compounds serve as starting materials for producing pigments or are used in the synthesis of veterinary drugs like fenbendazole. hariharchemicals.comgoogle.com Given its structure, 4,4'-Methylenebis(2-nitroaniline) could potentially be modified through various organic reactions to create a range of valuable chemical intermediates.

Exploration of Other Niche Applications in Organic Synthesis

The bifunctional nature of 4,4'-Methylenebis(2-nitroaniline), characterized by the presence of two primary amine groups and two nitro groups on a diphenylmethane (B89790) scaffold, makes it a versatile precursor in various specialized areas of organic synthesis. Its structural rigidity and the specific electronic properties conferred by the nitro substituents open avenues for its use beyond common intermediates. This section explores its niche applications as a building block for complex heterocyclic systems, in the synthesis of specialized dyes, and as a potential monomer for high-performance polymers.

As a Building Block for Heterocyclic Compounds

The arrangement of amino and nitro groups on the aromatic rings of 4,4'-Methylenebis(2-nitroaniline) makes it a valuable starting material for constructing complex heterocyclic structures. Aromatic amines are fundamental precursors in heterocycle synthesis, and the presence of ortho-nitro groups can be strategically utilized for subsequent cyclization reactions, often after reduction to an amino group.

A notable example is the synthesis of quinazolinone derivatives. Research has demonstrated the use of 4,4'-Methylenebis(2-nitroaniline) in a multi-step synthesis to produce 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one. ijsr.net In this process, the diamine is reacted with 4-oxo-2-phenyl-4H-3,1-benzoxazine. ijsr.net This reaction highlights the utility of the diamine's nucleophilic character in building larger, functionalized heterocyclic systems. The resulting quinazolinone derivative itself becomes a precursor for further chemical transformations, such as the synthesis of monoazo reactive dyes. ijsr.net

The general strategy often involves leveraging the diamine structure to introduce a bridged bis-aromatic moiety into a larger molecular framework. The nitro groups, while deactivating the rings, also serve as handles for further functionalization or can be key components in cyclization steps leading to nitrogen-containing heterocycles like quinoxalines or benzimidazoles after reduction.

In the Synthesis of Specific Dyes or Pigments

A significant niche application of 4,4'-Methylenebis(2-nitroaniline) is in the creation of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are a major class of synthetic colorants. nih.gov The synthesis universally involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another aniline (B41778). nih.gov

4,4'-Methylenebis(2-nitroaniline), being a diamine, can be tetrazotized (both amine groups converted to diazonium salts) and coupled with various components to form bisazo dyes, which often exhibit high color strength. The general procedure involves treating the diamine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form the unstable tetraazonium salt. nih.govjbiochemtech.com This intermediate is then immediately reacted with coupling components.

For instance, studies have shown the synthesis of hot brand bisazo reactive dyes by coupling tetrazotized 4,4'-methylene bis-m-nitroaniline with different cyanurated coupling components. ijsr.net While this specific study uses the meta-isomer, the principle directly applies to 4,4'-Methylenebis(2-nitroaniline). The resulting dyes can be applied to various fibers, including silk, wool, and cotton. ijsr.net The presence of the nitro groups in the dye structure often enhances properties like lightfastness.

The synthesis of a monoazo reactive dye from a derivative of 4,4'-Methylenebis(2-nitroaniline) has also been detailed. ijsr.net In this case, the complex heterocycle 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one is diazotized and then coupled with a cyanurated H-acid to produce a reactive dye suitable for textile applications. ijsr.net

Table 1: Synthesis of Azo Dyes

| Starting Amine | Reaction Sequence | Coupling Component | Product Type |

|---|---|---|---|

| 4,4'-Methylenebis(2-nitroaniline) | Tetrazotization | Various cyanurated components | Bisazo Reactive Dyes |

As a Precursor for High-Performance Polymers

Aromatic diamines are critical monomers in the synthesis of high-performance polymers, particularly polyimides. vt.edu Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. vt.educore.ac.uk The standard synthesis route is a two-step process where a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu

While direct use of 4,4'-Methylenebis(2-nitroaniline) in polyimide synthesis is not widely documented, its structure makes it an intriguing candidate for creating specialty polyimides. The workhorse diamine in many commercial polyimides is 4,4'-methylenedianiline (B154101) (MDA). researchgate.net The introduction of two electron-withdrawing nitro groups onto the MDA backbone, as in 4,4'-Methylenebis(2-nitroaniline), would be expected to significantly influence the resulting polymer's properties.

The nitro groups would decrease the nucleophilicity of the amine groups, likely slowing down the rate of polymerization compared to non-nitrated analogues like MDA. researchgate.net However, these groups could enhance the polymer's thermal stability and oxidative resistance. Furthermore, the presence of the nitro groups offers a route for post-polymerization modification, such as reduction to amino groups, which could then be used for cross-linking or grafting, allowing for the fine-tuning of the polymer's properties. The resulting polyimides would possess a higher density of polar groups, potentially altering their solubility, dielectric properties, and gas permeability characteristics compared to polyimides derived from MDA. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4,4'-Methylenebis(2-nitroaniline) |

| 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one |

| 4-oxo-2-phenyl-4H-3,1-benzoxazine |

| 4,4'-methylenedianiline (MDA) |

| H-acid |

| Sodium nitrite |

| Hydrochloric acid |

| Nitrous acid |

| Poly(amic acid) |

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

The photodegradation of nitroaromatic compounds like 4,4'-Methylenebis(2-nitroaniline) is a significant environmental transformation pathway, particularly in aquatic and atmospheric systems. In aqueous environments, the process is largely influenced by the absorption of ultraviolet (UV) radiation. The degradation of nitroaromatic compounds can be accelerated by the presence of substances like hydrogen peroxide (H2O2), which leads to the formation of highly reactive hydroxyl radicals. rsc.orgnih.gov These radicals can attack the aromatic ring, leading to a cascade of reactions. For nitrobenzene, photoproducts such as nitrophenols, nitrohydroquinone, and catechol have been identified. nih.gov It is plausible that 4,4'-Methylenebis(2-nitroaniline) undergoes similar transformations, with initial reactions likely involving hydroxylation of the aromatic rings and potential cleavage of the methylene (B1212753) bridge. The rate of photodegradation generally follows first-order kinetics, with decay rates for nitrophenols being in the range of 10⁻² s⁻¹. nih.gov

In the atmosphere, nitroaromatic compounds can be formed through reactions of aromatic hydrocarbons with nitrogen oxides, initiated by hydroxyl radicals. nih.gov Once formed or released into the atmosphere, these compounds can undergo further photolytic degradation. For aminols with a nitrophenylamino moiety, absorption of light with wavelengths above 300 nm can lead to decomposition, with the rate being pH-dependent. nih.gov The degradation of a model compound, 1-(p-nitrophenylamino)-3-phenylpropan-2-ol, at a pH of 11 resulted in the formation of p-nitroaniline and benzaldehyde, suggesting a photo-retro-aldol-type reaction mechanism. nih.gov This indicates that the amino and nitro groups in 4,4'-Methylenebis(2-nitroaniline) are key to its photochemical reactivity.

Biodegradation by Microbial Communities

The biodegradation of nitroaromatic compounds is a critical process in their environmental removal and can occur under both aerobic and anaerobic conditions. nih.govdtic.mil The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation but susceptible to reduction. nih.gov

Under anaerobic conditions, the primary pathway for the biodegradation of nitroaromatic compounds is the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. nih.govnih.gov This process is catalyzed by nitroreductases found in a variety of anaerobic bacteria, such as Desulfovibrio and Clostridium species. nih.gov These reduced amine derivatives are generally more susceptible to further degradation.

Aerobic biodegradation of nitroaromatic compounds can proceed through several strategies. nih.gov One involves the initial reduction of the nitro group. Another pathway, observed for nitrophenols, involves monooxygenase enzymes that can eliminate the nitro group as nitrite (B80452). nih.gov Dioxygenase enzymes can also insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.gov A study on the structurally similar compound 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MBOCA) showed that it is rapidly degraded by Bacillus megaterium and a Nocardiopsis species, with the major metabolic routes being N-acetylation and N-hydroxylation. documentsdelivered.com It is highly probable that 4,4'-Methylenebis(2-nitroaniline) undergoes similar microbial transformations, leading to the formation of N-acetylated and N-hydroxylated metabolites, as well as the reduction of its nitro groups to form the corresponding diamine.

Sorption and Mobility in Soil and Sediment Systems

The sorption of 4,4'-Methylenebis(2-nitroaniline) to soil and sediment is a key process that influences its mobility and bioavailability in the environment. The extent of sorption is dependent on the properties of both the chemical and the soil. For nitroaromatic compounds, sorption is significantly influenced by the organic matter content of the soil. rsc.orgelectronicsandbooks.com

Studies on p-nitroaniline have shown that its sorption to sediment is influenced by the presence of other ionizable organic compounds. nih.gov The sorption behavior of aniline (B41778) on sediment is also affected by hydrodynamic conditions and the presence of co-contaminants like nitrobenzene. nih.gov The sorption process often follows pseudo-second-order kinetics, indicating an initial fast sorption stage followed by a slower one. nih.gov

The mobility of nitroaromatic compounds in soil is generally inversely related to their sorption. Compounds that sorb strongly to soil particles are less mobile and therefore less likely to leach into groundwater. researchgate.net Given the expected interaction of the nitro and amino groups with soil organic matter and mineral surfaces, it is anticipated that 4,4'-Methylenebis(2-nitroaniline) will exhibit moderate to low mobility in most soil types. The presence of functional groups capable of hydrogen bonding suggests that interactions with soil organic matter will be a significant factor in its environmental partitioning. mdpi.com

Transformation Products and Their Environmental Fates

The transformation of 4,4'-Methylenebis(2-nitroaniline) in the environment leads to the formation of various by-products, the nature of which depends on the degradation pathway.

Under anaerobic conditions, the reduction of the nitro groups is the predominant transformation, leading to the formation of the corresponding diamino-derivative, 4,4'-methylenebis(2-aminoaniline). Intermediate products, such as compounds with one nitro group reduced or with hydroxylamino functionalities, are also likely to be formed. nih.govosti.gov Reductive transformations of other nitroaromatics, like TNT, are known to produce aminodinitrotoluenes and diaminonitrotoluenes. osti.gov Furthermore, reactive intermediates formed during reduction can couple to form larger molecules like azoxy compounds. osti.govarizona.edu

Aerobic biodegradation pathways can lead to different transformation products. As observed with the analogous compound MBOCA, N-acetylation and N-hydroxylation are probable metabolic routes, resulting in N-acetylated and N-hydroxylated derivatives of 4,4'-Methylenebis(2-nitroaniline). documentsdelivered.com Oxidative pathways may also lead to the removal of the nitro groups and hydroxylation of the aromatic rings. nih.gov

The environmental fate of these transformation products is varied. While the reduction to amino groups can be a detoxification step, some of the intermediate and coupling products may be more persistent or toxic than the parent compound. arizona.edu The amino derivatives are generally more susceptible to further aerobic degradation and can also covalently bind to soil organic matter, leading to their immobilization. arizona.edu

Analytical Methodologies for Environmental Monitoring (e.g., GC/MS, HPLC)

Accurate monitoring of 4,4'-Methylenebis(2-nitroaniline) and its transformation products in environmental matrices is crucial for assessing its fate and transport. The most common and reliable analytical techniques for the determination of nitroaromatic compounds are gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). thermofisher.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing nitroanilines and their derivatives, often coupled with ultraviolet (UV) detection. thermofisher.comnih.gov This technique is particularly suitable because it does not require a derivatization step, which is often necessary for the GC analysis of polar and thermolabile compounds. thermofisher.comchromatographyonline.com To achieve low detection limits for environmental samples, a pre-concentration step such as solid-phase extraction (SPE) is typically employed. thermofisher.comnih.gov For instance, a method using an Oasis HLB cartridge for SPE followed by HPLC-UV has been successfully used for the determination of five nitroaniline and dinitroaniline isomers in wastewater. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) offers high selectivity and sensitivity for the analysis of nitroaromatic compounds. nih.govnih.gov The use of selective ion monitoring (SIM) mode in GC/MS can enhance sensitivity and minimize interference from the sample matrix. researchgate.net While GC is well-suited for non-polar and volatile compounds, derivatization may be required for more polar analytes to improve their chromatographic behavior. chromatographyonline.com Negative chemical ionization (NCI) can be a more sensitive ionization technique than standard electron ionization for these compounds. mdpi.com

Below is a summary of typical analytical methods used for related compounds, which would be applicable for 4,4'-Methylenebis(2-nitroaniline).

| Analytical Technique | Sample Preparation | Detector | Key Features |

| HPLC | Solid-Phase Extraction (SPE) | UV, Diode Array (DAD) | No derivatization needed, suitable for polar and thermolabile compounds. thermofisher.comchromatographyonline.com |

| GC/MS | Solvent Extraction, SPE | Mass Spectrometry (MS) | High selectivity and sensitivity, especially with NCI and SIM modes. nih.govresearchgate.netmdpi.com |

Toxicological Research and Mechanistic Studies of Aromatic Amines and Analogs

In Vitro Genotoxicity and Mutagenicity Studies

In vitro assays are crucial for identifying the potential of chemical substances to cause genetic damage. For aromatic amines, these tests often reveal a pattern of mutagenicity that is dependent on metabolic activation.

Studies on aniline (B41778) derivatives have shown that genotoxicity appears to be a general property of this class of compounds. nih.gov The position of substituents on the aniline ring plays a significant role in their mutagenic potential. For instance, nitro groups in the meta or para positions tend to confer stronger mutagenic activity. nih.govresearchgate.net

In the case of 4-nitroaniline (B120555), a structurally related compound to the subject of this article, it has been shown to induce mutations in bacteria and is considered clastogenic to mammalian cells in vitro. uzh.ch However, its genotoxic potential is considered to be lower than that of other aromatic amino and nitro compounds. uzh.ch Conversely, 2-nitroaniline (B44862) has been reported to be non-mutagenic in some bacterial strains. nih.gov

Components of some commercial azo dyes, such as 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, have demonstrated potent frameshift mutagenicity in the Ames test. researchgate.netnih.gov This activity is mediated by bacterial nitroreductase and N-acetyltransferase, highlighting the importance of metabolic activation for these compounds. nih.gov

| Compound | Test System | Metabolic Activation | Result |

|---|---|---|---|

| 4-Nitroaniline | Salmonella typhimurium (Ames test) | With and without S9 | Mutagenic uzh.ch |

| 2-Nitroaniline | Salmonella typhimurium (Ames test) | Not specified | Non-mutagenic in some strains nih.gov |

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Salmonella/microsome assay, Drosophila melanogaster wing spot test, 6-thioguanine (B1684491) resistance test | Not specified | Moderately genotoxic in all three systems nih.gov |

| 2-Cyano-4-nitroaniline | Salmonella typhimurium (Ames test) | Required | Potent frameshift mutagen researchgate.netnih.gov |

| 2,6-Dicyano-4-nitroaniline | Salmonella typhimurium (Ames test) | Required | Potent frameshift mutagen researchgate.netnih.gov |

The ability of a chemical to induce larger-scale changes in chromosome structure, such as chromosome aberrations and sister chromatid exchanges (SCEs), is a key indicator of genotoxicity. SCEs are the interchange of DNA between sister chromatids and are considered a sensitive marker of genotoxic effects. frontiersin.orgspringernature.com

While specific data on 4,4'-Methylenebis(2-nitroaniline) is limited, studies on related compounds provide valuable insights. For example, 4-nitroquinoline-N-oxide (4NQO), a nitroaromatic compound, has been shown to induce chromosome-type aberrations in human lymphocytes in the G1 phase of the cell cycle. nih.gov The frequency of these aberrations was observed to increase when the cells were co-incubated with cytosine arabinoside, an inhibitor of DNA repair. nih.gov

The SCE assay is a widely used method for detecting genotoxicity. nih.gov Studies have shown that certain aromatic amines and related compounds can induce SCEs. For instance, metanil yellow, a dye containing a secondary amino group, was found to induce a significant number of SCEs in mice, with the effect being potentiated by the presence of nitrite (B80452), suggesting the formation of a more potent nitrosamine. nih.gov

The genotoxicity of many aromatic amines is attributed to their metabolic activation to reactive electrophiles that can bind to DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

For instance, 4,4'-Methylene-bis(2-chloroaniline) (MOCA), a structural analog of 4,4'-Methylenebis(2-nitroaniline), is known to be genotoxic and carcinogenic. nih.gov Its genotoxicity is linked to the formation of DNA adducts. In vitro and in vivo studies have identified the major MOCA-DNA adduct as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol. nih.gov The formation of these adducts has been detected in the exfoliated urothelial cells of workers exposed to MOCA, providing a biomarker for exposure and potential genotoxic effect. nih.gov

Similarly, the aromatic amine 4-aminobiphenyl (B23562) (4-ABP), a known human carcinogen, forms DNA adducts following metabolic activation. nih.gov Human hepatocytes have been shown to be efficient in the bioactivation of 4-ABP and the subsequent formation of DNA adducts. nih.gov

| Compound | Finding | Organism/Cell Line |

|---|---|---|

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Formation of N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol DNA adduct. nih.gov | Human exfoliated urothelial cells, rat liver nih.gov |

| 4-Aminobiphenyl (4-ABP) | Efficient bioactivation and DNA adduct formation. nih.gov | Human hepatocytes nih.gov |

| 4,4'-Methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | Produced DNA adducts in the liver. nih.gov | Rats nih.gov |

In Vivo Carcinogenicity Studies on Related Methylenebis(anilines)

Due to the lack of specific in vivo carcinogenicity data for 4,4'-Methylenebis(2-nitroaniline), this section will focus on the findings from studies on structurally related methylenebis(anilines), most notably 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA).

MOCA is a recognized animal carcinogen and is suspected to be a human urinary bladder carcinogen. nih.gov Studies in various animal models have demonstrated its ability to induce tumors in multiple organs.

In dogs, oral administration of MOCA has been shown to induce urinary bladder tumors. In rodents, MOCA has been found to cause lung and liver tumors. nih.gov These findings highlight the multi-organ carcinogenic potential of this class of compounds.

The carcinogenicity of MOCA has been shown to be dependent on the dose and route of exposure. Studies in rats have demonstrated a dose-response relationship for the induction of tumors.

Human exposure to MOCA in occupational settings is a significant concern. nih.gov The detection of MOCA-DNA adducts in the urine of exposed workers confirms systemic absorption and metabolic activation of the compound. nih.gov

Mechanistic Basis of Toxicity

The toxicity of aromatic amines, including 4,4'-Methylenebis(2-nitroaniline) and its analogs, is intrinsically linked to their metabolism. These compounds are generally not reactive in their parent form but undergo metabolic activation to form electrophilic intermediates that can interact with cellular macromolecules, including DNA.

The primary metabolic activation pathway for many aromatic amines involves N-hydroxylation, catalyzed by cytochrome P450 enzymes, followed by further enzymatic or non-enzymatic reactions to form highly reactive nitrenium ions. These ions can then covalently bind to DNA, leading to the formation of DNA adducts, which, if not repaired, can result in mutations and initiate the process of carcinogenesis.

The structure of the aromatic amine, including the nature and position of substituents, significantly influences its metabolic fate and, consequently, its toxic potential. For example, the presence of nitro groups, as in 4,4'-Methylenebis(2-nitroaniline), can influence the compound's reduction and subsequent activation pathways.

Metabolic Activation Pathways (e.g., N-acetylation) and Formation of Reactive Metabolites

The metabolic activation of aromatic amines is a critical step in their mechanism of toxicity. While direct studies on 4,4'-Methylenebis(2-nitroaniline) are limited, research on analogous compounds, particularly 4,4'-methylenebis(2-chloroaniline) (MOCA), provides significant insights into the probable metabolic pathways.

Key activation pathways for aromatic amines involve enzymes such as cytochrome P-450 monooxygenases and peroxidases. For MOCA, activation requires a microsomal enzyme system dependent on reduced nicotinamide-adenine-dinucleotide-phosphate (NADPH). epa.gov This process can be induced by substances like phenobarbitone and 3-methylcholanthrene. epa.gov The primary metabolic steps include N-hydroxylation and subsequent esterification (e.g., O-acetylation or O-sulfation) to form reactive electrophilic arylnitrenium ions.

N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1 and NAT2, is a crucial pathway for both detoxification and activation of aromatic amines. nih.gov MOCA, for instance, shows a higher affinity for human NAT2 than NAT1. nih.gov The rate of N-acetylation is subject to genetic polymorphism. Human hepatocytes from individuals with rapid, intermediate, and slow acetylator NAT2 genotypes show a gene-dose response in MOCA N-acetylation. nih.gov While acetylation can be a detoxification step, the subsequent O-acetylation of the N-hydroxy metabolite, also catalyzed by NAT2, can form unstable acetoxy esters that break down to the reactive nitrenium ion. nih.gov Interestingly, for MOCA and 4,4'-methylenedianiline (B154101) (MDA), direct N-acetylation appears to reduce mutagenicity compared to the parent compounds. epa.gov

Hydroxylation of the aromatic ring is another significant metabolic route. Studies with MOCA in liver microsomes from different species have shown the formation of N-hydroxy and o-hydroxy metabolites. nih.gov Guinea pig liver microsomes predominantly produce the N-hydroxy metabolite, whereas dog liver forms mainly the o-hydroxylated metabolite. nih.gov These hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation. nih.gov

The formation of these reactive metabolites, such as arylnitrenium ions, is the basis for the compound's interaction with cellular components.

Interaction with Biological Macromolecules (e.g., DNA, proteins)